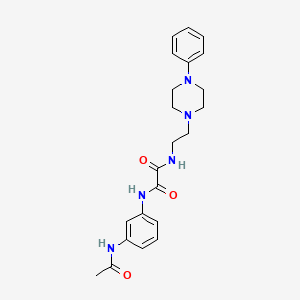

N1-(3-acetamidophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

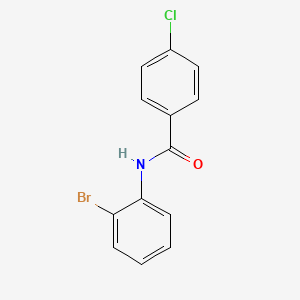

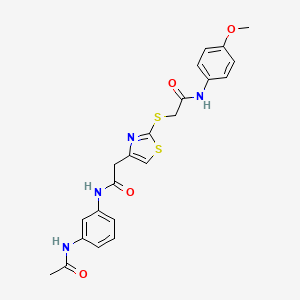

“N1-(3-acetamidophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide” is a benzamide derivative . Benzamides are a class of compounds containing a benzene ring bonded to an amide functional group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide and piperazine groups could influence its solubility, melting point, and other properties .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

The design, synthesis, and anticonvulsant activity of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, which includes structures related to N1-(3-acetamidophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, have been explored. These compounds join fragments of well-known antiepileptic drugs, displaying broad spectra of activity across preclinical seizure models. Compounds showed high protection without impairing motor coordination, indicating a superior safety profile compared to clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Catalytic Applications

Copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides have been facilitated by oxalamide derivatives. The study establishes Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation, showing liberalization toward a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides (De, Yin, & Ma, 2017).

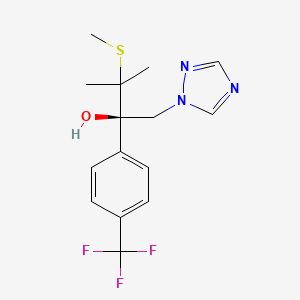

Antifungal Activity

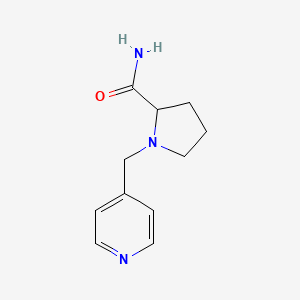

2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida species and characterized by antifungal activity against Aspergillus species. Modifications, such as the introduction of a gem-dimethyl on the morpholin-2-one core, led to an improvement in plasmatic stability while maintaining in vitro antifungal activity, demonstrating promising broad antifungal in vitro activity against various fungi species, including molds and dermatophytes (Bardiot et al., 2015).

Synthesis and Characterization

Studies have synthesized and characterized various derivatives related to N1-(3-acetamidophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, exploring their potential as anticancer, anti-inflammatory, and analgesic agents. One such study developed new chemical entities with the potential for these applications, showing that certain derivatives exhibit significant activity, indicating the potential for therapeutic development (Rani et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

N'-(3-acetamidophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O3/c1-17(28)24-18-6-5-7-19(16-18)25-22(30)21(29)23-10-11-26-12-14-27(15-13-26)20-8-3-2-4-9-20/h2-9,16H,10-15H2,1H3,(H,23,29)(H,24,28)(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHNOLUQFSRKKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-acetamidophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371029.png)

![6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone](/img/structure/B2371030.png)

![5-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2371033.png)

![2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2371039.png)

![2-(4-ethoxyphenyl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2371044.png)